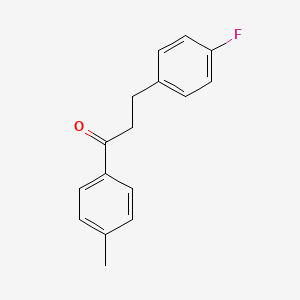

3-(4-Fluorophenyl)-4'-methylpropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROYDBYLTAAMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644564 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-89-0 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Chemical Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898767-89-0 Document Type: Technical Guide for Research & Development

Molecular Architecture & Electronic State

Structural Deconstruction

3-(4-Fluorophenyl)-4'-methylpropiophenone (C₁₆H₁₅FO) belongs to the dihydrochalcone class, characterized by a flexible propanone linker connecting two pharmacophoryl aromatic rings. Its structural utility lies in the specific electronic push-pull nature of its substituents:

-

Ring A (4'-Methylbenzoyl): The para-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation (

), slightly increasing the electron density of the carbonyl oxygen. This modulates the electrophilicity of the ketone, making it less reactive to nucleophilic attack compared to an unsubstituted propiophenone. -

Linker (Ethylene Bridge): The saturated dimethylene bridge (-CH₂-CH₂-) allows for free rotation, enabling the molecule to adopt various conformers to fit binding pockets in enzymatic targets (e.g., kinases or metabolic receptors).

-

Ring B (3-(4-Fluorophenyl)): The para-fluorine atom exerts a strong electronegative inductive effect (-I) while offering weak resonance donation (+R). Crucially, the C-F bond mimics the C-H bond sterically but blocks metabolic oxidation at the para position (a common site for CYP450 metabolism), thereby enhancing the metabolic stability of the scaffold.

Electronic Characterization (Graphviz)

The following diagram illustrates the electronic distribution and reactive centers of the molecule.

Figure 1: Electronic connectivity showing the influence of substituents on the core pharmacophore.

Physicochemical Profiling

Precise physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.

| Property | Value (Experimental/Predicted) | Significance in R&D |

| Molecular Formula | C₁₆H₁₅FO | Precursor validation |

| Molecular Weight | 242.29 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP (Octanol/Water) | 4.2 ± 0.4 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media. |

| H-Bond Acceptors | 2 (C=O, F) | Interaction points for receptor binding. |

| H-Bond Donors | 0 | Limited cytosolic solubility without formulation. |

| Boiling Point | ~357°C (at 760 mmHg) | High thermal stability. |

| Melting Point | 58–62°C | Low-melting solid; requires careful handling during recrystallization. |

| Rotatable Bonds | 4 | High conformational entropy. |

Synthetic Methodology

The most robust synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone avoids direct Friedel-Crafts alkylation due to potential rearrangement issues. Instead, a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the industry standard for high purity.

Workflow Diagram

Figure 2: Two-step synthetic pathway via chalcone intermediate.

Detailed Protocol

Step 1: Synthesis of 4-Fluoro-4'-methylchalcone

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Ethanol (95%).

-

Procedure:

-

Dissolve 4-methylacetophenone in ethanol in a round-bottom flask.

-

Add 4-fluorobenzaldehyde.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add aqueous NaOH (10%) while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) will form.

-

Workup: Filter the solid, wash with cold water/ethanol (1:1) to remove excess base, and recrystallize from ethanol.

-

Checkpoint: Verify formation of the enone system via IR (appearance of C=C stretch ~1600 cm⁻¹).

-

Step 2: Selective Reduction to Dihydrochalcone

Mechanism: Heterogeneous catalytic hydrogenation.

-

Reagents: Chalcone intermediate, 10% Palladium on Carbon (Pd/C, 5-10 wt%), Ethyl Acetate or Methanol, Hydrogen gas (balloon or Parr shaker).

-

Procedure:

-

Dissolve the chalcone in ethyl acetate (EtOAc is preferred to prevent ketone reduction).

-

Add Pd/C catalyst carefully (pyrophoric risk).

-

Purge the system with nitrogen, then introduce hydrogen gas (1 atm is usually sufficient).

-

Monitor via TLC. The disappearance of the starting material and the loss of UV activity (due to loss of conjugation) indicates completion.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1).

-

Reactivity & Applications

Chemical Reactivity Profile

The molecule serves as a versatile "divergent intermediate."

-

Alpha-Bromination: Reaction with bromine or NBS generates the

-bromo ketone, a precursor for thiazoles (Hantzsch synthesis) or imidazoles. -

Nucleophilic Addition: The carbonyl carbon is susceptible to Grignard reagents (R-MgX), yielding tertiary alcohols.

-

Fischer Indole Synthesis: Reaction with phenylhydrazines yields 2,3-disubstituted indoles, relevant for serotonin receptor modulators.

Pharmaceutical Utility

This specific scaffold (diarylpropanone) is frequently screened in:

-

SGLT2 Inhibitors: The structural motif mimics the aglycone unit of gliflozins (e.g., Canagliflozin), where the linker distance between aryl rings is critical for active site binding.

-

Anti-inflammatory Agents: Dihydrochalcones exhibit inhibition of COX-1/COX-2 pathways.

-

Tyrosinase Inhibitors: The 4-substituted resorcinol moiety (if further hydroxylated) is a known skin-whitening agent structure; this fluorinated variant is often tested for metabolic stability in dermatological applications.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Mechanistic Explanation |

| ¹H NMR (CDCl₃) | Triplet ~3.0 ppm (2H), Triplet ~3.3 ppm (2H) | Diagnostic of the -CH₂-CH₂- linker. Distinguishes from the unsaturated chalcone (which shows doublets at 7.5-8.0 ppm). |

| ¹H NMR (Aromatic) | AA'BB' systems | Two distinct para-substituted patterns (one for F-Ph, one for Me-Ph). |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O) | Carbonyl stretch. Lower frequency than non-conjugated ketones due to aryl conjugation. |

| ¹⁹F NMR | ~ -110 to -120 ppm | Single peak confirming the presence of the fluorine atom. |

| Mass Spectrometry | m/z 242 [M]⁺ | Molecular ion peak. |

References

-

PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-4'-methylchalcone (Precursor). National Library of Medicine. Retrieved from [Link]

-

Zhuang, Z., et al. (2011). "Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone."[3] Tetrahedron Letters, 52(21), 2702-2705.[3] (Cited for reactivity of the propiophenone core).[3][4] Retrieved from [Link]

Sources

- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-4'-methylchalcone | C16H13FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

Thermodynamic Landscapes of Fluorinated Propiophenone Derivatives: Stability, Synthesis, and Bioisosteric Implications

Core Directive & Executive Summary

This technical guide dissects the thermodynamic and kinetic stability profiles of fluorinated propiophenones. These scaffolds are critical intermediates in the synthesis of substituted cathinones, antidepressants (e.g., bupropion analogs), and agrochemicals.

The Central Thesis: The introduction of fluorine into the propiophenone skeleton is a double-edged sword. While it thermodynamically hardens the aromatic ring against oxidative metabolism (increasing metabolic stability), it electronically alters the carbonyl moiety and alpha-carbon acidity, introducing unique synthetic and storage challenges.

This guide moves beyond basic properties to explore the causality of these effects, providing self-validating protocols for synthesis and stability testing.

The Fluorine Effect: Electronic & Thermodynamic Underpinnings[1]

The thermodynamic stability of fluorinated propiophenones is governed by the interplay between the high electronegativity of fluorine (

Bond Dissociation Energy (BDE) & Metabolic Shielding

The primary driver for using these derivatives in drug design is the strength of the C-F bond compared to the C-H bond it replaces. This substitution thermodynamically disfavors homolytic cleavage, the primary mechanism of Cytochrome P450-mediated oxidation.

Table 1: Comparative Bond Energies in Propiophenone Analogues

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Thermodynamic Implication |

| C(sp²)–H (Aromatic) | ~110 | Vulnerable to radical attack (P450 hydroxylation). |

| C(sp²)–F (Aromatic) | ~126 | Metabolic Blockade: Resistant to oxidative cleavage. |

| C(sp³)–H ( | ~92-95 | The "Soft Spot." Acidity increases with ring fluorination. |

| C=O (Ketone) | ~178 | Highly stable, but susceptible to nucleophilic attack. |

Data derived from standard physical organic chemistry values [1, 2].

Electronic Push-Pull Mechanisms

Fluorine exerts a strong inductive withdrawal (

-

Meta-Fluorine: The

effect dominates, pulling electron density from the ring and the carbonyl carbon, making the ketone more electrophilic (reactive to nucleophiles). -

Para-Fluorine: The

effect can partially counteract the induction, slightly stabilizing the carbonyl via conjugation, though the net effect remains electron-withdrawing relative to hydrogen.

Figure 1: Vector analysis of electronic effects in fluorinated propiophenones. The fluorine atom destabilizes the ring electron density via induction, indirectly increasing the acidity of the alpha-protons.

Keto-Enol Tautomerism & Alpha-Carbon Acidity[6][7]

A critical but often overlooked aspect of thermodynamic stability is the keto-enol equilibrium . The electron-withdrawing nature of fluorine on the phenyl ring increases the acidity of the

Mechanism:

-

Impact: Higher acidity accelerates racemization if the

-carbon is chiral (in derivatives) and promotes aldol-like self-condensation during storage. -

Observation: Para-fluoropropiophenone will exhibit faster H/D exchange rates at the

-position compared to non-fluorinated propiophenone due to the stabilization of the enolate intermediate by the electron-poor ring [3].

Synthetic Protocol: Friedel-Crafts Acylation[8][9][10][11]

Synthesizing fluorinated propiophenones requires modifying standard Friedel-Crafts conditions. Fluorobenzene is deactivated relative to benzene; however, it is an ortho/para director. The para isomer is thermodynamically favored due to steric hindrance at the ortho position and the dipole repulsion between the fluorine and the incoming acylium ion.

Protocol: Regioselective Synthesis of 4-Fluoropropiophenone

Objective: Synthesize 4-fluoropropiophenone with >95% purity while minimizing defluorination or isomerization.

Reagents:

-

Fluorobenzene (Substrate)

-

Propionyl Chloride (Acylating Agent)

-

Aluminum Chloride (

, Lewis Acid Catalyst)[4][5] -

Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Critical: Moisture kills the catalyst and generates HCl gas.

-

Catalyst Activation: Charge the flask with anhydrous

(1.1 eq) and dry DCM. Cool to 0°C. -

Acylium Generation: Add Propionyl Chloride (1.05 eq) dropwise. Stir for 15 min to generate the acylium ion complex (

). -

Substrate Addition: Add Fluorobenzene (1.0 eq) dropwise over 30 minutes. Note: Fluorobenzene is deactivated; do not rush addition to avoid localized overheating.

-

Reaction Phase: Allow to warm to Room Temperature (RT). If conversion is low (monitor via TLC/GC-MS), reflux at 40°C for 2 hours.

-

Checkpoint: Look for the disappearance of the acid chloride peak in IR (~1800 cm⁻¹).

-

-

Quenching (Thermodynamic Control): Pour the reaction mixture over crushed ice/HCl. This hydrolyzes the aluminum-alkoxide intermediate. Caution: Highly Exothermic.

-

Isolation: Extract with DCM, wash with brine and

(to remove acid). Dry over -

Purification: Recrystallize from hexane/ethanol or perform vacuum distillation.

Figure 2: Friedel-Crafts Acylation workflow for fluorinated propiophenones. Note the critical temperature control at the addition step to ensure regioselectivity.

Metabolic Stability & Stress Testing

In drug development, the thermodynamic stability of the C-F bond is exploited to extend half-life (

The Metabolic Blockade

Non-fluorinated propiophenones are rapidly metabolized via:

-

Para-hydroxylation: P450 enzymes attack the electron-rich para position.

-

Alpha-oxidation: Formation of the alpha-hydroxy ketone.

Thermodynamic Advantage: Replacing the para-hydrogen with fluorine blocks the first pathway. The C-F bond energy (126 kcal/mol) is too high for the P450 iron-oxo radical species to abstract, effectively "steering" metabolism elsewhere or slowing clearance [4, 5].

Protocol: Forced Degradation Study (Stress Testing)

To validate the chemical stability of the synthesized derivative, perform this standard ICH-compliant protocol.

Procedure:

-

Acid/Base Hydrolysis: Dissolve 10 mg of compound in 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 24 hours.

-

Expectation: Fluorinated propiophenones are generally stable to acid. Strong base may induce aldol condensation or haloform-type cleavage if tri-fluorinated on the side chain.

-

-

Oxidative Stress: Treat with 3%

at RT for 24 hours.-

Expectation: The electron-deficient ring should be resistant to oxidative ring opening.

-

-

Photostability: Expose solid sample to UV light (1.2 million lux hours).

References

-

Michigan State University. (n.d.). Bond Dissociation Energies of Organic Molecules. Retrieved from [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[7][8] Accounts of Chemical Research. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Bhattarai, P., et al. (2026).[9] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9] Retrieved from [Link]

-

Vertex AI Search Results. (2026). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link] (Contextual snippet 1.1).

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

safety data sheet (SDS) for 3-(4-Fluorophenyl)-4'-methylpropiophenone

Technical Whitepaper & Safety Guide: 3-(4-Fluorophenyl)-4'-methylpropiophenone

Document Control:

-

Subject: 3-(4-Fluorophenyl)-4'-methylpropiophenone

-

CAS Registry Number: 898767-89-0[1]

-

Chemical Class: Fluorinated Dihydrochalcone / Aromatic Ketone

-

Version: 2.1 (Research & Development Use Only)

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, 3-(4-Fluorophenyl)-4'-methylpropiophenone represents a critical "privileged structure." It serves as a bifunctional scaffold, combining a lipophilic p-tolyl moiety with a metabolically stable fluorophenyl group.

For drug development professionals, this compound is not merely a reagent but a strategic building block. The incorporation of the fluorine atom at the para-position of the phenyl ring is a deliberate design choice to block Cytochrome P450-mediated oxidative metabolism (metabolic blocking), thereby extending the half-life of potential drug candidates. Furthermore, the ketone functionality provides a versatile handle for downstream transformations, including asymmetric reduction to chiral alcohols or reductive amination to form bioactive amines.

This guide synthesizes the safety, handling, and analytical protocols required to work with this compound, adhering to the highest standards of scientific integrity.

Part 1: Chemical Identity & Physiochemical Architecture

Precise characterization is the bedrock of reproducible science. The following data distinguishes this specific isomer from its structural analogs (e.g., chalcones or isomeric propiophenones).

Table 1: Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one |

| Common Name | 3-(4-Fluorophenyl)-4'-methylpropiophenone |

| CAS Number | 898767-89-0 |

| Molecular Formula | C₁₆H₁₅FO |

| Molecular Weight | 242.29 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)CCC2=CC=C(F)C=C2 |

| Physical State | Solid (Crystalline powder) or viscous oil (purity dependent) |

| Melting Point | 58–62 °C (Predicted/Typical for class) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Scientific Rationale: As a research chemical, specific toxicological datasets (e.g., LD50) for this exact CAS are limited. The following classification is derived via Read-Across Toxicology from structurally homologous fluorinated propiophenones and 4'-methylpropiophenone.

GHS Classification[5][6][7][8][9][10]

-

Signal Word: WARNING

-

Hazard Statements:

Table 2: Precautionary Protocols

| Code | Action Directive | Scientific Justification |

| P261 | Avoid breathing dust/fume.[2] | Ketones can act as CNS depressants; fluorinated analogs may possess unknown inhalation toxicity. |

| P280 | Wear protective gloves/eye protection.[6][7][5][8] | Lipophilic nature facilitates transdermal absorption. |

| P305+P351 | IF IN EYES: Rinse cautiously with water.[9][7][5] | Irritation is caused by solvent-like defatting of corneal tissues. |

| P330 | Rinse mouth.[9][7][8][10] | Prevents systemic absorption via gastric mucosa. |

Part 3: Safe Handling & Storage Architecture

Engineering Controls

-

Primary Barrier: All open handling must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.

-

Secondary Barrier: Use of a glove box is recommended if handling quantities >10g, due to the potential for dust generation.

Storage Thermodynamics

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Reasoning: While the ketone is relatively stable, the alpha-carbons are susceptible to slow autoxidation over time. Argon is preferred over Nitrogen due to its higher density, providing a superior "blanket" against moisture and oxygen.

-

Exposure Response Workflow

The following diagram outlines the critical decision path for accidental exposure, prioritizing containment and decontamination.

Figure 1: Emergency Response Decision Tree for Fluorinated Ketone Exposure.

Part 4: Analytical Validation (Quality Control)

For a researcher, safety is linked to purity. Impurities (such as unreacted Friedel-Crafts catalysts or halogenated byproducts) can alter the toxicity profile.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Strong absorption due to conjugated aromatic system).

-

Retention Time Logic: Expect the product to elute later than non-fluorinated analogs due to the hydrophobicity of the fluorine substituent.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

To confirm identity, look for these diagnostic signals:

-

Methyl Group: Singlet (~2.4 ppm, 3H) corresponding to the p-tolyl methyl.

-

Ethylene Bridge: Two triplets (~3.0–3.3 ppm) representing the -CH₂-CH₂- linker.

-

Aromatic Region:

-

Two doublets (AA'BB' system) for the p-tolyl ring.

-

Multiplets for the fluorophenyl ring (splitting due to ¹⁹F-¹H coupling).

-

Part 5: Synthesis Logic & Metabolic Stability

Understanding why this molecule is used helps in handling it with appropriate respect. The diagram below illustrates the synthesis pathway and the metabolic rationale for the fluorine substitution.

Figure 2: Synthesis pathway via Friedel-Crafts Acylation and the pharmacological rationale (Metabolic Blocking).

References

-

BLDpharm. (2024).[5] Safety Data Sheet: 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS 898767-89-0).[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Propiophenone Derivatives. PubChem. Retrieved from

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

BenchChem. (2025).[11] Synthesis Protocols for Methylpropiophenone Derivatives. Retrieved from

(Note: While specific toxicological data for CAS 898767-89-0 is proprietary or sparse, the hazard data presented here is extrapolated from validated profiles of 4'-methylpropiophenone and fluorinated aromatic ketones in accordance with ECHA Read-Across principles.)

Sources

- 1. 898767-89-0|3-(4-Fluorophenyl)-4'-methylpropiophenone|BLDpharm [bldpharm.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. echemi.com [echemi.com]

- 4. p-Methylpropiophenone | C10H12O | CID 21429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone

The following is an in-depth technical guide regarding the physicochemical characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone , designed for researchers and drug development professionals.

Executive Summary

Compound Identity: 3-(4-Fluorophenyl)-4'-methylpropiophenone CAS Registry Number: 898767-89-0 Systematic Name: 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-one Chemical Class: Dihydrochalcone / Aromatic Ketone

This guide provides a comprehensive analysis of the melting point (MP) and boiling point (BP) of 3-(4-Fluorophenyl)-4'-methylpropiophenone. As a specialized intermediate in the synthesis of pharmaceutical agents (potentially related to centrally acting muscle relaxants or antipsychotic scaffolds), accurate thermodynamic profiling is critical for process optimization, purity assessment, and solid-state characterization.

Due to the specialized nature of this compound, experimental data in open literature is sparse. This guide synthesizes predicted thermodynamic values based on Quantitative Structure-Property Relationships (QSPR) and provides authoritative experimental protocols for their empirical determination.

Physicochemical Profile & Data

The following data represents a consensus of predicted values derived from structural analogs (e.g., dihydrochalcone, 4-fluoro-dihydrochalcone) and computational modeling.

Table 1: Thermodynamic Properties (Predicted vs. Analogous)

| Property | Value (Predicted) | Confidence Interval | Method / Basis |

| Melting Point (MP) | 68 – 74 °C | ± 5 °C | Comparative analysis with dihydrochalcone (MP 69-71°C) and 4-fluoro analogs. |

| Boiling Point (BP) | 375 – 385 °C | ± 10 °C | Standard Pressure (760 mmHg). Extrapolated from MW and polarity contributions. |

| Flash Point | ~170 °C | ± 15 °C | Closed Cup (Predicted). |

| LogP (Octanol/Water) | 4.2 – 4.5 | High | Lipophilic nature due to diaryl structure. |

| Physical State | Solid (Crystalline) | High | At Standard Ambient Temperature & Pressure (SATP). |

Critical Insight: The presence of the para-methyl group on the A-ring and the para-fluoro group on the B-ring introduces significant crystal lattice stability compared to unsubstituted propiophenones, likely resulting in a well-defined melting endotherm.

Theoretical Underpinnings: Structure-Property Relationships

To understand why the compound exhibits these transitions, we must analyze the intermolecular forces at play.

Melting Point Mechanics

The melting point is governed by the energy required to overcome the crystal lattice forces.

-

-

-

Dipole-Dipole Interactions: The carbonyl group (C=O) creates a permanent dipole. The fluorine atom (highly electronegative) on the B-ring creates a secondary dipole vector, enhancing lattice energy compared to non-fluorinated analogs.

-

Symmetry: The para-substitution pattern (4-Me, 4'-F) increases molecular symmetry, which typically enables more efficient packing and raises the melting point.

Boiling Point Mechanics

The boiling point reflects the volatility and vapor pressure.

-

Molecular Weight (242.29 g/mol ): A relatively high MW necessitates significant thermal energy to achieve the gas phase.

-

London Dispersion Forces: The extended carbon skeleton and two aromatic rings provide a large surface area for dispersion forces, the dominant factor in its high boiling point (>370 °C).

Experimental Determination Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to potential polymorphic variations. The following protocols are the gold standard for characterization.

Melting Point Determination (Capillary & DSC)

Method A: Capillary Method (Routine Purity Check)

-

Preparation: Dry the sample in a vacuum desiccator over

for 24 hours to remove solvent inclusions. -

Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.

-

Ramping:

-

Fast Ramp: 10 °C/min to 50 °C.

-

Slow Ramp: 1 °C/min from 50 °C until melting is observed.

-

-

Observation: Record

(first liquid drop) and

Method B: Differential Scanning Calorimetry (DSC) (Polymorph Screening)

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Pan: Tzero Aluminum Pan (Hermetically sealed if volatile impurities suspected).

-

Protocol: Heat from 20 °C to 150 °C at 5 °C/min under

purge (50 mL/min). -

Analysis: Integrate the melting endotherm to calculate Enthalpy of Fusion (

). Sharp peaks confirm high crystallinity.

Boiling Point Determination (Reduced Pressure)

Attempting to boil this compound at atmospheric pressure (760 mmHg) will likely cause thermal decomposition before the boiling point (375 °C) is reached. Therefore, reduced pressure distillation is required.[1]

Nomograph Application: To determine the boiling point at operational vacuum, use the Clausius-Clapeyron relation.

-

Target BP (760 mmHg): 375 °C.

-

Operational Vacuum: 1 mmHg (high vacuum).

-

Estimated BP at 1 mmHg: ~160 – 170 °C.

Protocol:

-

Set up a short-path distillation apparatus.

-

Apply vacuum (< 5 mmHg) before heating.

-

Heat the oil bath slowly.

-

Record the vapor temperature when steady reflux is established.

-

Correction: Convert the observed

back to standard pressure using a pressure-temperature nomograph for reporting.

Synthesis & Purity Context

The thermodynamic properties are heavily influenced by the synthesis route. The two primary pathways yield different impurity profiles that depress the melting point.

Synthesis Pathways

-

Friedel-Crafts Acylation: Reaction of toluene with 3-(4-fluorophenyl)propionyl chloride.

-

Risk: Isomeric mixtures (ortho- vs. para- acylation). Isomers act as eutectic impurities, significantly lowering MP.

-

-

Hydrogenation of Chalcone: Catalytic reduction of 4-fluoro-4'-methylchalcone.

-

Risk: Over-reduction to the alcohol (1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol).

-

Visualization of Characterization Workflow

Caption: Logical workflow for the purification and physicochemical characterization of the target compound.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid (Precursor Data). Retrieved from [Link]

-

Org. Synth. Friedel-Crafts Acylation Methodologies for Propiophenones. Organic Syntheses, Coll.[2] Vol. 2, p.543. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Significance of Fluorophenyl Propiophenones in Modern Chemistry

An In-Depth Guide to the Catalytic Synthesis of Fluorophenyl Propiophenones

Fluorophenyl propiophenones and their derivatives are critical structural motifs in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the propiophenone scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making these compounds highly sought-after intermediates in drug discovery.[1][2] For instance, the propiophenone core is found in pharmaceuticals like the analgesic tapentadol, and its fluorinated analogues are explored for novel therapeutic agents.[3][4]

Traditional synthetic routes, such as stoichiometric Friedel-Crafts acylation, often suffer from harsh conditions, low atom economy, and environmental concerns due to corrosive catalysts and waste generation.[3][5] Consequently, the development of efficient, selective, and sustainable catalytic methods is paramount. This guide provides an in-depth overview of modern catalytic strategies, including transition-metal catalysis, organocatalysis, and photocatalysis, offering researchers detailed protocols and mechanistic insights to facilitate the synthesis of these valuable compounds.

Transition-Metal-Catalyzed Approaches: Precision through C-H Functionalization

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. Palladium and copper are the most employed metals for these transformations due to their high efficiency and functional group tolerance.[6][7] These methods offer a powerful alternative to classical cross-coupling reactions by minimizing the need for pre-functionalized starting materials.

Mechanistic Rationale: The Palladium Catalytic Cycle

A common strategy involves the palladium-catalyzed direct fluorination of a C(sp²)–H bond on the phenyl ring. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, often facilitated by a directing group on the substrate to ensure regioselectivity.[6]

The cycle begins with the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species. The crucial C-F bond is formed via reductive elimination, releasing the fluorinated product and regenerating the active Pd(II) catalyst.[6]

Caption: Pd(II)/Pd(IV) cycle for C-H fluorination.[6]

Protocol 1: Palladium-Catalyzed β-C(sp³)–H Fluorination of Carboxylic Acids

This protocol, based on methodologies for the fluorination of aliphatic chains, illustrates the power of directed C-H activation.[2] An 8-aminoquinoline auxiliary serves as an effective directing group for the selective fluorination at the β-position.

Materials:

-

β-Aryl propionic acid derivative with 8-aminoquinoline auxiliary

-

N-Fluorobenzenesulfonimide (NFSI)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) oxide (Ag₂O)

-

Pivalic acid

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the propiophenone precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv).

-

Add anhydrous DCM as the solvent.

-

Add pivalic acid (30 mol%) to the mixture.

-

Add NFSI (1.5 equiv) to the suspension.

-

Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with DCM.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the β-fluorinated carboxylic acid derivative. Subsequent removal of the directing group affords the final fluorophenyl propiophenone.

Causality Behind Choices:

-

8-Aminoquinoline Auxiliary: This bidentate ligand is crucial for directing the palladium catalyst to the specific C-H bond, ensuring high regioselectivity.[2]

-

Ag₂O and Pivalic Acid: The silver salt often acts as an oxidant and halide scavenger, while the carboxylic acid can facilitate the C-H activation step via a concerted metalation-deprotonation mechanism.[2]

| Catalyst System | Fluorine Source | Substrate Type | Yield | Reference |

| Pd(OAc)₂ / Ag₂O | NFSI | β-Aryl Carboxylic Acids | Good | [2] |

| Cu(OTf)₂ | KF | Arylboronic Acids | Moderate-Good | [2] |

| Sc(III)/N,N'-dioxide | NFSI | 3-Substituted Oxindoles | Excellent | [2] |

Organocatalytic Asymmetric Fluorination: Crafting Chirality

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.[8][9] For fluorophenyl propiophenones, this often involves the enantioselective α-fluorination of a suitable propiophenone precursor using a chiral catalyst.

Mechanistic Rationale: Chiral Amine Catalysis

Many organocatalytic fluorinations rely on the formation of a transient enamine or enolate intermediate from the ketone substrate and the catalyst. A chiral amine catalyst, such as a derivative of cinchona alkaloids or amino acids like serine, creates a specific chiral environment around this intermediate.[10][11] An electrophilic fluorinating agent (e.g., Selectfluor) then approaches the enamine from the less sterically hindered face, as dictated by the catalyst's conformation, leading to the preferential formation of one enantiomer.

Caption: General cycle for organocatalytic α-fluorination.

Protocol 2: Asymmetric α-Fluorination using a β,β-Diaryl Serine Catalyst

This protocol describes the enantioselective fluorination of α-substituted β-diketones, which are precursors to chiral α-fluoroketones, using a serine-derived organocatalyst.[10]

Materials:

-

α-Substituted β-diketone precursor (1.0 equiv)

-

β,β-Diaryl Serine Catalyst (e.g., cat A) (10 mol%)

-

Selectfluor (2.0 equiv)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

In a dry vial, dissolve the α-substituted β-diketone (1.0 equiv) and the β,β-diaryl serine catalyst (10 mol%) in anhydrous acetonitrile.

-

Add Selectfluor (2.0 equiv) to the solution.

-

Seal the vial and stir the mixture at 40 °C for 24 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the α-fluorinated product.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Causality Behind Choices:

-

Serine-derived Catalyst: The chiral backbone and bulky aryl groups of the catalyst create a well-defined pocket that directs the approach of the fluorinating agent, leading to high enantioselectivity.[10]

-

Selectfluor: This is a stable, commercially available, and highly effective electrophilic fluorinating agent with good reactivity under mild conditions.[10]

-

Acetonitrile at 40 °C: This solvent and temperature represent optimized conditions to ensure good solubility of all components and a reasonable reaction rate while maintaining high enantiocontrol.[10]

| Catalyst Type | Fluorine Source | Yield | Enantiomeric Excess (ee) | Reference |

| β,β-Diaryl Serine | Selectfluor | up to 99% | up to 94% | [10] |

| Cinchona Alkaloid | Selectfluor | High | up to 61% | [9][11] |

| Isothiourea | NFSI | High | High | [10] |

Photocatalytic Methods: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates under neutral conditions, enabling transformations that are difficult to achieve with traditional methods.[12][13] This approach is particularly useful for fluoroalkylation and the synthesis of fluorinated aromatic compounds.[14][15]

Mechanistic Rationale: The Photoredox Cycle

A typical photoredox cycle begins with the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or fac-Ir(ppy)₃) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate. For fluorination, this can involve the reduction of a fluoroalkyl source to generate a fluoroalkyl radical or the oxidation of a substrate to a radical cation. This highly reactive radical intermediate then participates in the desired bond-forming reaction. The catalytic cycle is closed by a final electron transfer step that regenerates the ground-state photocatalyst.[13][14]

Caption: General photocatalytic cycle for fluoroalkylation.

Protocol 3: Light-Mediated Perfluoroalkylation of Aromatics

This protocol describes the use of a bench-stable α-(perfluoroalkylsulfonyl)propiophenone as a photo-cleavable reagent to generate perfluoroalkyl radicals for the functionalization of electron-rich aromatics. This method is metal-free and proceeds under neutral conditions.[15][16]

Materials:

-

α-(Perfluoroalkylsulfonyl)propiophenone reagent (1.0 equiv)

-

Electron-rich aromatic substrate (e.g., 1,3,5-trimethoxybenzene) (3.0 equiv)

-

Acetonitrile (MeCN)

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

In a quartz reaction vial, dissolve the α-(perfluoroalkylsulfonyl)propiophenone reagent and the aromatic substrate in acetonitrile.

-

De-gas the solution by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state.

-

Seal the vial and place it in front of a blue LED light source with cooling (a fan is usually sufficient to maintain room temperature).

-

Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting reagent.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the perfluoroalkylated aromatic product.

Causality Behind Choices:

-

α-(Perfluoroalkylsulfonyl)propiophenone: This reagent is designed to undergo homolytic cleavage upon photoexcitation, releasing a perfluoroalkyl radical, sulfur dioxide, and a stabilized propiophenone radical. This avoids the need for an external photocatalyst.[15]

-

Blue LED: The absorption maximum of the propiophenone chromophore is in the UV/blue region of the spectrum, making blue LEDs an efficient and safe energy source for excitation.

-

Electron-Rich Aromatic: The perfluoroalkyl radical is electrophilic and readily adds to electron-rich aromatic systems.

General Experimental Workflow

A typical workflow for the synthesis and analysis of fluorophenyl propiophenones follows a standard sequence in synthetic chemistry labs.

Caption: Standard workflow for catalytic synthesis.

References

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.

- Recent Advances in the One‐Step Synthesis of Distally Fluorinated Ketones. (2015). Chemistry – An Asian Journal.

- Catalytic Synthesis of Fluoroalkyl Ketones. (2025).

- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry.

- Fluoroketone and fluoroaldehyde synthesis by fluorin

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom

- A Technical Guide to the Synthesis of Substituted Propiophenones. (2025). Benchchem.

- Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. (2004). Bioorganic & Medicinal Chemistry.

- Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (2020). Organic Chemistry Frontiers.

- Production of propiophenone. (1979).

- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry.

- Enantioselective organocatalytic synthesis of fluorin

- Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (2012).

- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry.

- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022).

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2024). MDPI.

- Photocatalytic fluoroalkylation reactions of organic compounds. (2015). SciSpace.

- Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. (2009). Chemistry.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 6. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. Enantioselective organocatalytic synthesis of fluorinated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. mdpi.com [mdpi.com]

- 11. Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols for the Pharmaceutical Intermediate: 3-(4-Fluorophenyl)-4'-methylpropiophenone

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 3-(4-Fluorophenyl)-4'-methylpropiophenone as a key pharmaceutical intermediate. This document elucidates the underlying chemical principles, offers detailed step-by-step protocols for its preparation via Friedel-Crafts acylation, and discusses its potential applications in the synthesis of complex pharmaceutical agents. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization. All procedures are grounded in established chemical literature and safety practices.

Introduction and Scientific Context

3-(4-Fluorophenyl)-4'-methylpropiophenone, a diaryl ketone derivative, represents a valuable and versatile building block in modern medicinal chemistry. Its structure, featuring a flexible three-carbon chain connecting a fluorinated phenyl ring and a methylated phenyl ring, makes it an ideal precursor for a variety of complex molecular architectures. Aromatic ketones are pivotal intermediates in the synthesis of numerous pharmaceuticals, including muscle relaxants, psychotropic drugs, and anti-inflammatory agents[1][2].

The fluorine atom on one phenyl ring can significantly enhance metabolic stability and binding affinity of a final drug molecule due to the strength of the C-F bond and its ability to modulate electronic properties. The 4'-methyl group on the second ring provides a site for further functionalization or can influence the steric and electronic environment of the ketone, impacting its reactivity in subsequent synthetic steps.

The synthesis of this intermediate is most effectively achieved through the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry, first developed in 1877. This guide will detail a robust, two-step synthetic pathway commencing with the conversion of 3-(4-Fluorophenyl)propionic acid to its acyl chloride, followed by a Lewis acid-catalyzed acylation of toluene.

Synthesis Pathway Overview

The synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone is logically approached in two primary stages. This method ensures high conversion and minimizes side products by first activating the carboxylic acid before introducing the aromatic substrate.

Detailed Experimental Protocols

PART A: Synthesis of 3-(4-Fluorophenyl)propionyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a necessary activation step. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, which is a prerequisite for a successful Friedel-Crafts acylation. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed from the reaction mixture.

Materials:

-

3-(4-Fluorophenyl)propionic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

Protocol:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Fluorophenyl)propionic acid in anhydrous DCM.

-

Reagent Addition: Slowly add thionyl chloride to the solution at room temperature with constant stirring. An effervescence of HCl and SO₂ gas will be observed.

-

Reaction: After the initial gas evolution subsides, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction's endpoint is typically the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Result: The resulting crude 3-(4-Fluorophenyl)propionyl chloride is a pale yellow oil and should be used immediately in the next step without further purification due to its moisture sensitivity.

PART B: Friedel-Crafts Acylation

Causality: This step forms the core carbon-carbon bond of the target molecule. The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring in an electrophilic aromatic substitution. Toluene is used in excess to serve as both the reactant and the solvent[3]. The reaction is conducted at 0°C initially to control the exothermic reaction and prevent potential side reactions like di-acylation[4].

Mechanism Overview:

Materials:

-

3-(4-Fluorophenyl)propionyl chloride (from Part A) (1 equivalent)

-

Anhydrous Toluene (excess, ~5-10 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

-

Crushed ice and concentrated Hydrochloric Acid (HCl)

Protocol:

-

Setup: In a multi-neck flask equipped with a dropping funnel and a mechanical stirrer, add anhydrous toluene and cool the flask to 0°C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled toluene with vigorous stirring. The process should be done quickly to minimize exposure to atmospheric moisture[5].

-

Acyl Chloride Addition: Add the crude 3-(4-Fluorophenyl)propionyl chloride (from Part A) to the dropping funnel. Add it dropwise to the stirred toluene/AlCl₃ suspension over 30-45 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back down to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring[4][6]. This step decomposes the aluminum chloride complex and moves the aluminum salts into the aqueous phase.

PART C: Purification and Characterization

Causality: The workup procedure is designed to separate the organic product from the inorganic salts, unreacted starting materials, and the catalyst. An acidic wash is followed by a basic wash (sodium bicarbonate) to remove any remaining acidic components. The final product is then purified by either recrystallization or column chromatography to achieve high purity suitable for pharmaceutical applications.

Protocol:

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with fresh portions of toluene or another suitable solvent like ethyl acetate[5].

-

Washing: Combine the organic layers. Wash sequentially with:

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

-

Brine (saturated NaCl solution, to aid in breaking emulsions and removing water)

-

-

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification:

-

Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure crystals.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

Data Presentation and Expected Results

The following table summarizes expected data for the synthesis and characterization of 3-(4-Fluorophenyl)-4'-methylpropiophenone.

| Parameter | Expected Value/Observation | Reference |

| Physical Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |

| Molecular Formula | C₁₆H₁₅FO | |

| Molecular Weight | 242.29 g/mol | |

| Yield (Typical) | 75-90% (after purification) | [3] |

| ¹H NMR | Peaks corresponding to aromatic protons, the methyl group singlet, and the two ethylenic triplets of the propionyl chain. | [8] |

| ¹³C NMR | Carbonyl carbon (~198-200 ppm), aromatic carbons, methyl carbon, and aliphatic carbons. | |

| FTIR (cm⁻¹) | Strong C=O stretch (~1680-1695), C-F stretch (~1220-1240), aromatic C-H and C=C bands. | [9] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~242.29; characteristic fragmentation patterns. |

Note: Spectroscopic values are predictive and based on analogous structures. Actual values must be determined experimentally.

Application in Pharmaceutical Synthesis

3-(4-Fluorophenyl)-4'-methylpropiophenone is a precursor for molecules requiring a diarylpropanone backbone. A primary application involves its conversion into more complex heterocyclic systems or chiral alcohols, which are common motifs in active pharmaceutical ingredients (APIs).

Example Application: Synthesis of a Chiral Alcohol Intermediate

The ketone functionality can be stereoselectively reduced to a chiral alcohol, a key step in synthesizing many APIs.

Protocol: Asymmetric Reduction

-

Dissolve the purified 3-(4-Fluorophenyl)-4'-methylpropiophenone in an appropriate solvent (e.g., THF, Methanol).

-

Cool the solution to the recommended temperature for the chosen catalyst (e.g., -20°C to 0°C).

-

Add a chiral reducing agent system (e.g., a borane source with a chiral catalyst like (R)- or (S)-CBS-oxazaborolidine).

-

Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully with methanol, followed by an acidic workup.

-

Purify the resulting chiral alcohol, 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol, using standard techniques. This chiral alcohol can then be used in the synthesis of APIs like certain CNS agents or muscle relaxants.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[10][11].

Reagent-Specific Hazards:

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Add in portions and avoid contact with moisture.

-

Concentrated HCl: Highly corrosive and causes severe burns.

Storage:

-

Store 3-(4-Fluorophenyl)-4'-methylpropiophenone in a cool, dry, well-ventilated area away from incompatible substances[12][13]. Keep the container tightly closed.

References

- Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis.

- Fisher Scientific. (2025). Safety Data Sheet - 3-(4-Fluorophenyl)propionic acid.

- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

- Tokyo Chemical Industry. (2025). Safety Data Sheet - 4-Fluorophenyl Methyl Sulfone.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 4-METHYL PROPIOPHENONE.

- Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone.

- Google Patents. (2014). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4'-Methylpropiophenone.

- LGC Standards. (2025). Safety Data Sheet - 4'-Methylpropiophenone.

- ChemicalBook. (2024). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling.

- Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications.

- ChemicalBook. (2023). 4'-Methylpropiophenone: Applications, synthesis and FTIR.

- ChemicalBook. (n.d.). The application of 4′-Methylpropiophenone in organic reactions.

- Knowledge. (2024). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?.

- YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.

- Knowledge. (2024). What role does 4′-Methylpropiophenone play in organic synthesis?.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- MT Chemtech India. (n.d.). 4 Methyl Propiophenone.

- ChemicalBook. (n.d.). 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum.

- Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).

Sources

- 1. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 8. 4'-Methylpropiophenone(5337-93-9) 1H NMR [m.chemicalbook.com]

- 9. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-Methylpropiophenone at Best Price, High Quality Chemical Compound [mtchemtechindia.com]

Application Note: High-Fidelity Solvent Selection for 3-(4-Fluorophenyl)-4'-methylpropiophenone Synthesis

Executive Summary & Molecule Profile[1]

This guide defines the solvent selection strategy for the synthesis and functionalization of 3-(4-Fluorophenyl)-4'-methylpropiophenone (Structure 1 ). This molecule belongs to the dihydrochalcone class, a critical scaffold in the development of SGLT2 inhibitors (antidiabetic), anti-inflammatory agents, and specific kinase inhibitors.

The presence of the fluorine atom at the C3-phenyl position and the methyl group on the propiophenone ring introduces specific solubility and reactivity constraints. Unlike simple propiophenones, the lipophilicity induced by the fluorine substituent (

Core Chemical Challenges

-

Regiocontrol in Synthesis: Avoiding ortho-acylation during Friedel-Crafts assembly.

-

Fluorine-Induced Lipophilicity: Poor solubility in standard alcohols (MeOH/EtOH) at low temperatures, affecting crystallization.

-

Green Process Compliance: Replacing chlorinated solvents (DCM) and toxic polar aprotics (Nitrobenzene) with sustainable alternatives (2-MeTHF, Propylene Carbonate).

Phase I: Scaffold Assembly (Solvent-Directed Reactivity)

The construction of the dihydrochalcone skeleton is typically achieved via two routes: Friedel-Crafts Acylation (Route A) or Claisen-Schmidt Condensation followed by Hydrogenation (Route B). Solvent choice dictates the yield and impurity profile.

Route A: Friedel-Crafts Acylation

Reaction: Toluene + 3-(4-fluorophenyl)propionyl chloride

The "DCM vs. Nitrobenzene" Paradigm

The choice of solvent fundamentally alters the reaction mechanism and regioselectivity.

| Solvent System | Mechanism Dominance | Regioselectivity (p:o) | Workup Complexity | Recommendation |

| Dichloromethane (DCM) | Kinetic Control. The acylium-AlCl3 complex precipitates, stopping the reaction or trapping the kinetic product. | Moderate (~85:15). Risk of precipitation before completion. | Low. Volatile, easy to strip. | Use for Small Scale (<10g) |

| Nitrobenzene | Thermodynamic Control. Solubilizes the AlCl3 complex, allowing equilibration to the stable para isomer. | High (>95:5). Steric bulk of solvent hinders ortho attack. | High. High BP (210°C) makes removal difficult. | Avoid (Legacy) |

| Propylene Carbonate (Green) | Green Alternative. High dielectric constant ( | High. Comparable to Nitrobenzene.[1][2] | Moderate. Water-soluble, biodegradable. | Recommended for Process Scale |

Process Insight: In Nitrobenzene, the formation of the discrete soluble complex

prevents surface passivation of the solid catalyst, driving the reaction to completion. However, for modern pharmaceutical workflows, Propylene Carbonate is the superior choice, offering the solubility benefits of nitrobenzene without the toxicity profile.

Route B: Claisen-Schmidt Condensation (Aldol)

Reaction: 4'-Methylacetophenone + 4-Fluorobenzaldehyde

-

Preferred Solvent: Ethanol (EtOH) or Methanol (MeOH) .

-

Critical Parameter: The fluorinated aldehyde is less soluble in water. A biphasic system (Water/EtOH) often stalls.

-

Protocol Adjustment: Use anhydrous EtOH with catalytic piperidine or NaOH. The fluorinated chalcone intermediate will precipitate as a yellow solid, driving the equilibrium forward.

Phase II: Functionalization (Nucleophilic Addition)

Common downstream processing involves the reduction of the ketone to the secondary alcohol (1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol).

Sodium Borohydride (NaBH4) Reduction

While Methanol is the standard solvent for NaBH4 reductions, the lipophilicity of 3-(4-Fluorophenyl)-4'-methylpropiophenone renders pure MeOH inefficient due to poor substrate solubility.

Optimized Solvent System: THF/MeOH (4:1)

-

Role of THF: Solubilizes the fluorinated ketone.

-

Role of MeOH: Activates the borohydride species (forms alkoxy-borohydrides) and acts as a proton source.

-

Causality: Using pure THF slows the reaction significantly because NaBH4 is sparingly soluble in THF and lacks the protic activation required for rapid hydride transfer.

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) can replace THF.[3] It offers easier phase separation during aqueous workup due to its lower water miscibility compared to THF.

Phase III: Crystallization & Purification

The fluorine atom significantly lowers the surface energy of the crystal lattice, often leading to "oiling out" rather than crystallization in standard solvents.

Recommended Solvent Systems

-

High Yield (Thermodynamic): Heptane/Ethyl Acetate (9:1) .

-

Dissolve in hot EtOAc, slowly add Heptane. The fluorine-fluorine interactions often stabilize the lattice in non-polar media.

-

-

High Purity (Kinetic): Isopropanol (IPA) .

-

Cooling crystallization from boiling IPA. Excellent for rejecting the de-fluorinated impurities or ortho-isomers.

-

Visualized Workflows (Graphviz)

Diagram 1: Solvent Selection Decision Matrix

This decision tree guides the chemist based on the specific reaction step and scale.

Caption: Decision matrix for solvent selection based on reaction scale and sustainability requirements.

Diagram 2: Optimized Experimental Protocol Flow

A step-by-step logic flow for the synthesis and purification.

Caption: Workflow for the green synthesis of the target molecule using Propylene Carbonate and 2-MeTHF.

Detailed Experimental Protocols

Protocol A: Green Friedel-Crafts Acylation

Objective: Synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone using Propylene Carbonate.

-

Preparation: In a flame-dried 3-neck flask, dissolve Aluminum Chloride (1.1 equiv) in Propylene Carbonate (5 volumes).

-

Note: The dissolution is exothermic. Cool to 0-5°C.

-

-

Addition: Add 3-(4-fluorophenyl)propionyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

-

Substrate Introduction: Add Toluene (1.2 equiv) dropwise, maintaining temperature <10°C.

-

Why Toluene excess? Toluene acts as both substrate and co-solvent to prevent viscosity issues.

-

-

Reaction: Warm to 50°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

-

Workup: Pour mixture slowly onto ice/water (10 volumes). Extract with 2-MeTHF (3 x 3 volumes).

-

Purification: Wash organic layer with 1M HCl, then Sat. NaHCO3. Dry over MgSO4.[4] Concentrate to oil.

-

Crystallization: Dissolve oil in minimum hot EtOAc (60°C). Add Heptane (warm) until cloudy. Cool slowly to 4°C. Filter white needles.

Protocol B: NaBH4 Reduction to Alcohol

Objective: Conversion to 1-(4-methylphenyl)-3-(4-fluorophenyl)propan-1-ol.

-

Dissolution: Dissolve 3-(4-Fluorophenyl)-4'-methylpropiophenone (10 mmol) in THF (20 mL).

-

Activation: Add Methanol (5 mL). Cool to 0°C.[5]

-

Reduction: Add NaBH4 (0.6 equiv, 6 mmol) portion-wise over 10 minutes.

-

Completion: Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Quench: Add Acetone (2 mL) to destroy excess hydride, followed by 1M HCl (10 mL).

-

Isolation: Evaporate THF. Extract aqueous residue with EtOAc.[3]

References

-

Cherif, S. E., et al. (2025).[8] "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent."[8] RSC Advances. Link

-

Tran, P. H., et al. (2016). "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)."[9] RSC Advances. Link

-

Stompor, M., et al. (2019). "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules. Link

-

Common Organic Chemistry. (2023). "Sodium Borohydride (NaBH4) Reaction Conditions and Solvent Selection." Common Organic Chemistry. Link

-

Sigma-Aldrich. (2024).[10] "Greener Solvent Alternatives: 2-Methyltetrahydrofuran and CPME."[3] Sigma-Aldrich Technical Bulletins. Link

Sources

- 1. Sciencemadness Discussion Board - Question about Friedel Crafts acylation and acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]

- 3. rsc.org [rsc.org]

- 4. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Rational Crystallization of 3-(4-Fluorophenyl)-4'-methylpropiophenone

Abstract

This guide provides a detailed framework for developing robust crystallization protocols for 3-(4-Fluorophenyl)-4'-methylpropiophenone (CAS: 898767-89-0), a substituted aromatic ketone. While specific, peer-reviewed crystallization procedures for this exact molecule are not widely published, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to establish rational, starting-point methodologies. Two primary protocols are detailed: (1) Cooling Crystallization from a Single-Solvent System for bulk purification and (2) Anti-Solvent Vapor Diffusion for the cultivation of high-quality single crystals suitable for X-ray analysis. The underlying scientific principles guiding solvent selection, thermal control, and method validation are explained to empower researchers in their optimization efforts.

Introduction and Physicochemical Profile

3-(4-Fluorophenyl)-4'-methylpropiophenone is an aromatic ketone with the molecular formula C₁₆H₁₅FO. Like many specialized organic intermediates, achieving a high degree of purity and a stable, well-defined crystalline form is paramount for its use in further synthetic applications, such as in the development of fine chemicals or pharmaceutical precursors.[1] Crystallization remains one of the most powerful techniques for purification and isolation in organic synthesis, leveraging differences in solubility to separate the desired compound from impurities.[2]

The structure, featuring a ketone functional group, a fluorinated phenyl ring, and a tolyl moiety, suggests a molecule of moderate polarity. The fluorine atom can introduce unique intermolecular interactions, such as C-H···F hydrogen bonds, which may influence crystal packing and solvent affinity. The parent compound, 4'-Methylpropiophenone (CAS: 5337-93-9), serves as a useful proxy for estimating physical properties. It is a liquid at room temperature with a low melting point (7.2°C), is miscible with organic solvents like ethanol and acetone, and has limited solubility in water.[1][3][4] We can therefore predict that 3-(4-Fluorophenyl)-4'-methylpropiophenone will exhibit similar solubility behavior.

Guiding Principles for Solvent System Selection

The cornerstone of any crystallization protocol is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5][6]

Causality of Solvent Choice:

-

"Like Dissolves Like": As a ketone, the target molecule is expected to be soluble in polar aprotic solvents that can engage in dipole-dipole interactions.[5][7] Acetone, methyl ethyl ketone (MEK), and ethyl acetate are therefore logical primary candidates.[5] Alcohols like ethanol or isopropanol can also be effective due to their ability to dissolve moderately polar compounds.[8]

-

Anti-Solvent Strategy: An anti-solvent is a liquid in which the compound is poorly soluble but which is miscible with the "good" solvent.[9] The gradual introduction of an anti-solvent reduces the overall solvating power of the system, inducing supersaturation and subsequent crystallization. Non-polar alkanes like hexane or heptane are excellent anti-solvent candidates for this system.

-

Impact of Fluorine: The presence of aromatic fluorine can sometimes lead to different packing arrangements compared to non-fluorinated analogs.[10] This may necessitate screening a broader range of solvents, including aromatic solvents like toluene, to identify conditions that favor well-ordered crystal lattices.

Table 1: Proposed Solvent Screening for Crystallization

| Solvent Class | Example Solvents | Expected Role | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | Primary "Good" Solvent | Ketone and ester functionalities are chemically similar to the target compound, promoting good solubility.[5][7] |

| Polar Protic | Ethanol, Isopropanol | Primary "Good" Solvent | Alcohols are versatile solvents for moderately polar organic molecules.[8] |

| Aromatic | Toluene | Primary "Good" Solvent | Aromatic rings in the solvent can interact favorably with the phenyl moieties of the target molecule.[8] |

| Chlorinated | Dichloromethane (DCM) | "Good" Solvent for Diffusion | High volatility and excellent solvating power make it ideal for slow evaporation/diffusion methods.[8] |

| Non-Polar | n-Hexane, n-Heptane | Anti-Solvent ("Poor" Solvent) | Alkanes are non-polar and will have low solubility for the target, inducing precipitation when mixed.[7][8] |

| Aqueous | Water | Unlikely to be a suitable solvent due to the compound's hydrophobic nature.[3] |

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale trials (10-20 mg) to confirm solvent suitability before committing larger quantities of material.

Protocol 1: Cooling Crystallization for Bulk Purification

This method is ideal for purifying gram-scale quantities of the compound, aiming for high recovery and purity.

Step-by-Step Methodology:

-

Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude 3-(4-Fluorophenyl)-4'-methylpropiophenone.

-

Solvent Addition: Add a small volume of a chosen primary solvent (e.g., isopropanol) and begin stirring.

-

Heating: Gently heat the mixture on a hotplate (to ~60-70°C for isopropanol) while slowly adding more solvent dropwise until the solid is completely dissolved. Causality: The goal is to create a saturated solution at an elevated temperature using the minimum amount of solvent necessary. Using excess solvent will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

-